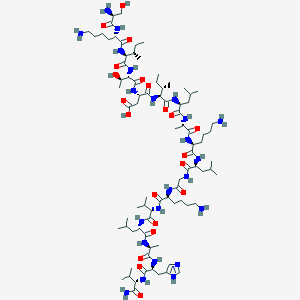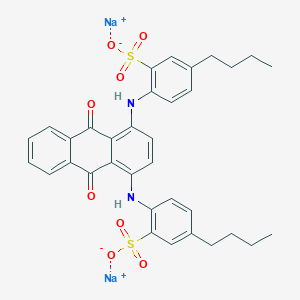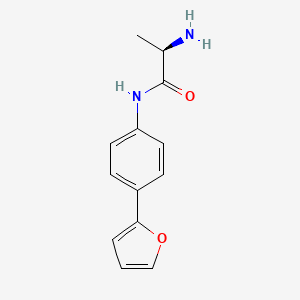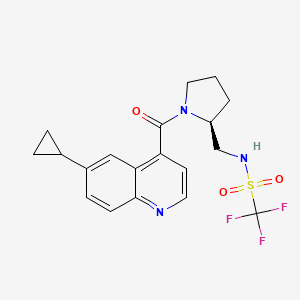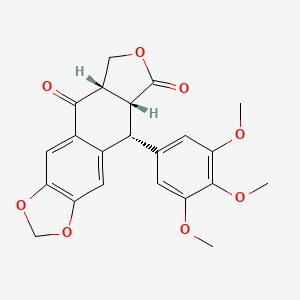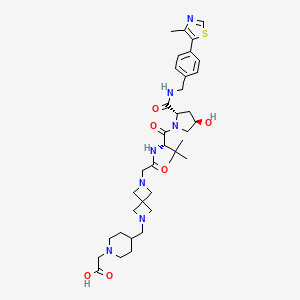
Interiorin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interiorin D is a natural product belonging to the class of phenylpropanoids and lignans. It is primarily derived from the plant species Kadsura heteroclita, which is part of the Schisandraceae family . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Interiorin D involves complex organic reactions. One of the key steps in its synthesis is the intramolecular radical spirocyclisation reaction, which mimics a crucial step in the proposed biosynthesis of the interiorins . This reaction involves the formation of a dibenzocyclooctadiene lignan structure, which is characteristic of this compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of the compound from the stems of Kadsura heteroclita. The extraction process involves the use of ethanol to obtain the active constituents, followed by purification using techniques such as high-resolution ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Interiorin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Interiorin D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of lignans and phenylpropanoids.
Industry: The compound is also used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Interiorin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage to cells . Additionally, this compound may influence the expression of genes involved in inflammation, further contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison: Interiorin D shares structural similarities with other lignans such as heteroclitin D, interiorin C, and heteroclitin G. it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . For instance, while all these compounds exhibit antioxidant properties, this compound has been found to have superior blood tonic efficacy compared to its counterparts .
Propriétés
Formule moléculaire |
C29H28O8 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(30)24(32-3)27(33-4)29(18)13-34-26-22(29)19(12-21-25(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3 |
Clé InChI |
CDTXQJPXMUPNAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


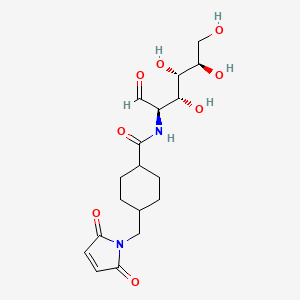
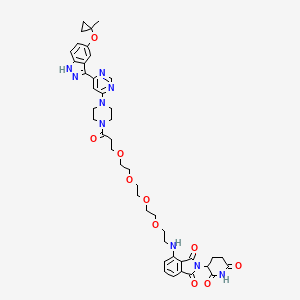
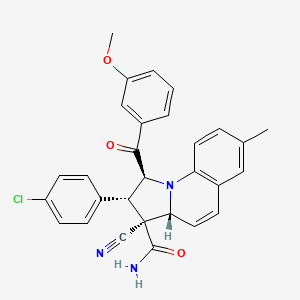
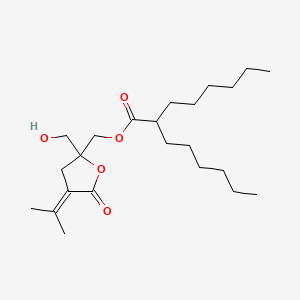
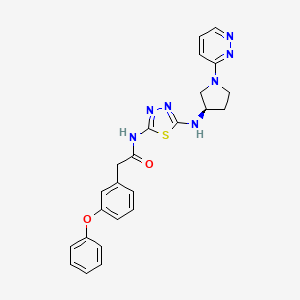
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
